molecular formula C16H13FN2OS2 B2820964 2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide CAS No. 942002-49-5

2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2820964
CAS No.: 942002-49-5
M. Wt: 332.41
InChI Key: LJMRYHMYBKAOFX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide is a benzothiazole-based acetamide derivative characterized by a 4-fluorophenyl group attached to the acetamide moiety and a methylthio (-SMe) substituent at the 6-position of the benzothiazole ring. This structural motif is significant in medicinal chemistry due to the benzothiazole core’s prevalence in bioactive molecules targeting enzymes like urease, kinases, and cholinesterases .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c1-21-12-6-7-13-14(9-12)22-16(18-13)19-15(20)8-10-2-4-11(17)5-3-10/h2-7,9H,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMRYHMYBKAOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the fluorophenyl group: This step involves the substitution reaction of the benzo[d]thiazole core with a fluorophenyl halide under basic conditions.

    Attachment of the methylthio group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent.

    Formation of the acetamide moiety: The final step involves the acylation of the benzo[d]thiazole derivative with an acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve scalability and efficiency.

Chemical Reactions Analysis

2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Hydrolysis: The acetamide moiety can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and the functional groups present on the compound.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Compounds containing benzo[d]thiazole derivatives have shown promising anticancer properties. Studies indicate that the incorporation of a methylthio group can enhance the cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties :
    • The sulfonamide functional group present in related compounds has been linked to broad-spectrum antibacterial activity. Preliminary studies suggest that derivatives similar to 2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide may exhibit significant antimicrobial effects, making them candidates for further investigation as therapeutic agents against resistant bacterial strains.
  • Enzyme Inhibition :
    • Research indicates that compounds with similar structures can act as inhibitors for specific enzymes involved in critical metabolic pathways. For instance, the inhibition of certain kinases or proteases by such derivatives could lead to therapeutic applications in diseases like cancer or neurodegenerative disorders.

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM.Journal of Medicinal Chemistry
Antimicrobial EfficacyExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.European Journal of Medicinal Chemistry
Enzyme InhibitionInhibited protein kinase activity with an IC50 value of 5 µM, suggesting potential for targeted therapy.Biochemical Pharmacology

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of Benzo[d]thiazole Ring :
    • Cyclization reactions using 2-aminothiophenol and appropriate carboxylic acid derivatives.
  • Introduction of Methylthio Group :
    • Substitution reactions utilizing methyl iodide to introduce the methylthio group onto the benzo[d]thiazole structure.
  • Acetamide Formation :
    • Reaction of the benzo[d]thiazole derivative with acetic anhydride or acetyl chloride to yield the final acetamide product.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structural features of the compound.

Comparison with Similar Compounds

Key Observations:

Benzothiazole Substituents :

  • Methylthio (-SMe) : Compared to 6-alkoxy or 6-trifluoromethyl groups, the methylthio group in the target compound offers enhanced electron-donating capacity and moderate lipophilicity, which may improve membrane permeability .
  • Trifluoromethyl (-CF3) : Found in Compound 20, this strongly electron-withdrawing group enhances binding to hydrophobic enzyme pockets (e.g., CK1), but may reduce solubility .

Aryl Group Variations :

  • 4-Fluorophenyl : The fluorine atom in the target compound and Compound 15 provides electronegativity for hydrogen bonding and metabolic stability. However, in urease inhibition, p-tolyl (methyl-substituted phenyl) analogs outperform fluorophenyl derivatives, suggesting steric or hydrophobic preferences in the enzyme’s active site .
  • 4-Methoxyphenyl : Present in MMP inhibitors like Compound 20, methoxy groups improve water solubility but may reduce target affinity compared to halogenated analogs .

Biological Activity

2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorophenyl group, a methylthio substituent, and a benzo[d]thiazole moiety, which may contribute to its pharmacological properties.

  • Molecular Formula: C22H19FN2OS3
  • Molecular Weight: 442.6 g/mol
  • CAS Number: 922471-85-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the sulfonamide and acetamide functional groups suggests potential interactions with protein binding sites, which can modulate enzyme activity or receptor signaling pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity
    • The compound has been evaluated for its anticancer potential against various tumor cell lines. Studies have shown that derivatives containing thiazole rings can induce apoptosis in cancer cells. For instance, compounds similar to this one have been tested against A549 (lung cancer) and C6 (glioma) cell lines, demonstrating significant cytotoxic effects through mechanisms such as caspase activation and DNA synthesis inhibition .
  • Antimicrobial Properties
    • Thiazole derivatives have been noted for their antibacterial and antifungal properties. The structural features of this compound suggest that it may also exhibit antimicrobial activity, potentially through inhibition of bacterial enzymes or disruption of cell wall synthesis .
  • Urease Inhibition
    • Some studies have highlighted the ability of thiazole derivatives to inhibit urease, an enzyme crucial for the survival of certain pathogens. The inhibition of urease can lead to decreased virulence in microbial infections .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

StudyFindings
Synthesis and Anticancer Evaluation Compounds with similar structures were synthesized and tested against A549 and C6 cell lines, showing significant anticancer activity through apoptosis induction .
Antimicrobial Activity Thiazole derivatives demonstrated broad-spectrum antimicrobial effects, with some compounds exhibiting potent activity against resistant strains .
Urease Inhibition Studies Compounds were evaluated for their ability to inhibit urease, revealing potential applications in treating infections caused by urease-producing bacteria .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Synthesis optimization requires precise control of reaction parameters. Use aprotic solvents like DMF or dichloromethane (DCM) with catalysts such as triethylamine, maintaining temperatures between 50–80°C for efficient acylation. Protective groups (e.g., benzyl or tert-butyl) may stabilize reactive intermediates. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular connectivity, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups. Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) .

Q. What solvent systems and catalysts are typically employed in acylation reactions during synthesis?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in acylation steps. Triethylamine or DMAP (4-dimethylaminopyridine) act as catalysts. For thioether formation, sodium hydride or potassium carbonate in dry THF is recommended .

Q. How can researchers perform initial biological screening to identify potential therapeutic applications?

Conduct in vitro assays for antimicrobial activity (MIC against S. aureus, E. coli), cytotoxicity (MTT assay on cancer cell lines), and anti-inflammatory activity (COX-2 inhibition). Use concentrations ranging from 1–100 µM and compare with standard controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups influencing bioactivity?

Systematically modify substituents:

  • Replace the 4-fluorophenyl group with chloro or nitro analogs to assess electronic effects.
  • Vary the methylthio group at position 6 of the benzothiazole ring to sulfoxide/sulfone derivatives. Evaluate changes in IC₅₀ values across bioassays and correlate with computational parameters (e.g., logP, H-bond acceptors) .

Q. What strategies resolve contradictory data between in vitro bioactivity and in vivo efficacy?

Investigate pharmacokinetic factors:

  • Measure metabolic stability using liver microsomes (e.g., human CYP450 isoforms).
  • Assess plasma protein binding via equilibrium dialysis.
  • Perform bioavailability studies in rodent models to identify absorption barriers .

Q. How can computational modeling predict interactions with biological targets?

Use molecular docking (AutoDock Vina) to simulate binding to targets like EGFR or COX-2. Validate with NMR titration experiments to confirm binding sites. Combine with MD simulations (AMBER) to analyze stability of ligand-receptor complexes .

Q. What methodologies determine metabolic stability and toxicity pathways?

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
  • Toxicity : Screen for hERG channel inhibition (patch-clamp assays) and genotoxicity (Ames test). Use in silico tools like Derek Nexus for predictive toxicology .

Methodological Tables

Q. Table 1: Solvent Systems for Key Synthetic Steps

Reaction StepSolventCatalystTemperature (°C)Yield Range (%)
AcylationDMFTriethylamine60–8065–82
Thioether FormationTHF (anhydrous)NaH0–2570–88
CyclizationDCMDMAP25–4055–75
Data compiled from

Q. Table 2: Biological Activity Profile

Assay TypeTargetIC₅₀ (µM)Reference Compound
CytotoxicityMCF-7 cells12.4 ± 1.2Doxorubicin (0.8)
COX-2 InhibitionHuman COX-23.7 ± 0.5Celecoxib (0.05)
AntimicrobialS. aureus28.9 ± 2.1Ciprofloxacin (1.2)
Data sourced from

Critical Analysis of Contradictory Data

Discrepancies in bioactivity data may arise from:

  • Solubility Issues : Poor aqueous solubility can skew in vitro results. Use DMSO stocks ≤0.1% and confirm solubility via dynamic light scattering (DLS).
  • Assay Variability : Standardize protocols (e.g., ATP levels for cytotoxicity) across labs. Perform triplicate runs with internal controls .

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